ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate
Description
Properties
CAS No. |
890050-71-2 |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)10(14)8-5-13-9-6-12-4-3-7(8)9/h3-6,13H,2H2,1H3 |
InChI Key |
IYRSGESTGBFKFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of this compound typically involves condensation reactions and multi-step one-pot strategies that incorporate the pyrrolo[2,3-c]pyridine ring system with an oxoacetate functional group. Key methods include:
- Condensation reactions involving appropriate pyrrolo[2,3-c]pyridine precursors with ethyl oxoacetate derivatives.
- One-pot multi-step syntheses in aqueous or mixed solvent systems using Meldrum’s acid or related intermediates.
- Transition metal-catalyzed coupling reactions to introduce aryl or heteroaryl substituents on the pyrrolo[2,3-c]pyridine core before ester formation.
Detailed One-Pot Multi-Step Synthesis Strategy
A robust and efficient method reported involves a one-pot multi-step approach in aqueous media, which has been demonstrated for related pyrrolo[3,2-c]pyridine derivatives and can be adapted for the [2,3-c] isomer:
- Starting materials: 6-methyl-1-aryl-4-(phenylamino)pyridin-2(1H)-one, 2,2-dihydroxy-1-phenylethan-1-one, and Meldrum acid.
- Reaction conditions: The reagents are combined in water with a catalytic amount of acetic acid and heated at 80 °C for about 2 hours.
- Sequential addition: After initial condensation, an alcohol (e.g., ethanol) is added and stirred for an additional 2 hours to effect esterification.
- Optional further functionalization: Amines can be added post-esterification for amide formation or other derivatizations.
- Isolation: The product precipitates upon cooling, followed by filtration and recrystallization from ethanol or ethanol/DMF mixtures to yield pure this compound derivatives.
This method benefits from mild conditions, aqueous solvent use, and straightforward purification, making it suitable for synthesizing complex heterocyclic esters with high purity and yield.
Transition Metal-Catalyzed Coupling and Esterification
Another approach involves:
- Palladium-catalyzed Suzuki coupling of 5-bromo-1H-pyrrolo[2,3-c]pyridine with phenylboronic acid or substituted derivatives in a dioxane/water mixture at 80 °C under nitrogen.
- Work-up: Acidification, extraction with ethyl acetate, drying over sodium sulfate, and concentration.
- Ester formation: Subsequent esterification steps with ethyl oxoacetate or related reagents under basic or acidic conditions to yield the target this compound.
- Purification: Ion exchange resin treatment and recrystallization to ensure product purity.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| One-pot multi-step aqueous synthesis | 6-methyl-1-aryl-4-(phenylamino)pyridin-2(1H)-one, Meldrum acid, acetic acid, water, 80 °C | Mild, environmentally friendly, high yield | Requires specific starting materials |
| Pd-catalyzed Suzuki coupling + esterification | 5-bromo-1H-pyrrolo[2,3-c]pyridine, phenylboronic acid, K2CO3, Pd catalyst, dioxane/water, 80 °C | Versatile for substituent introduction | Use of expensive Pd catalyst, inert atmosphere needed |
| Sequential esterification after condensation | Alcohols, acid/base catalysts, heating | Straightforward ester formation | May require purification steps |
Research Findings and Analytical Characterization
- Spectroscopic data: High-resolution mass spectrometry (HRMS), ^1H and ^13C NMR confirm the structure and purity of synthesized compounds.
- Melting points: Typically >300 °C for related derivatives, indicating high thermal stability.
- X-ray crystallography: Confirms the molecular structure and conformation of pyrrolo[2,3-c]pyridine esters synthesized by the one-pot method.
- Biological relevance: The pyrrolo[2,3-c]pyridine core in this compound is crucial for its antiproliferative and kinase inhibitory activities, making the preparation methods vital for medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of microbial growth .
Comparison with Similar Compounds
Ethyl 2-Oxo-2-(1H-Pyrrolo[2,3-b]Pyridin-3-yl)Acetate
- Structure : Differs in the nitrogen position within the pyridine ring (position 2,3-b vs. 2,3-c).
- Synthesis : Prepared similarly via AlCl₃-mediated acylation of 7-azaindole .
- Properties : Forms a potassium salt (m.p. >250°C) with improved aqueous solubility, critical for pharmaceutical formulations .
- Bioactivity : Demonstrates antiproliferative activity in vitro, with IC₅₀ values in the micromolar range against leukemia and solid tumor cell lines .
Mthis compound
- Structure : Ethyl ester replaced with a methyl group.
- Properties : Lower molecular weight (204.18 g/mol vs. 218.22 g/mol for the ethyl analog) and reduced lipophilicity .
- Applications : Used as an intermediate in kinase inhibitor synthesis, highlighting the role of ester chain length in target binding .
Ethyl 2-Oxo-2-(1H-Pyrrolo[3,2-c]Pyridin-3-yl)Acetate
- Structure : Nitrogen atoms shifted to positions 3,2-c in the pyridine ring.
- Synthesis : Requires alternative starting materials (e.g., 4-azaindole derivatives), leading to distinct electronic properties .
- Bioactivity: Limited data, but structural differences likely alter binding affinities to biological targets like ATP-binding pockets .
Physicochemical and Pharmacokinetic Properties
*Predicted using fragment-based methods.
Biological Activity
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 218.21 g/mol
- CAS Number : 626604-80-6
- Melting Point : 160-162°C
The compound features a pyrrolo[2,3-c]pyridine ring system, which is known for its diverse biological activities. The unique combination of heterocycles and functional groups contributes to its distinctive biological profile.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly:
- Antiproliferative Effects : It has shown notable antiproliferative effects against various cancer cell lines, suggesting potential as an anticancer agent. The presence of the pyrrolo[2,3-c]pyridine moiety is believed to enhance its bioactivity by interacting with biological targets involved in cell proliferation and survival pathways.
- Kinase Inhibition : The compound has demonstrated activity against specific kinases crucial in cancer signaling pathways. For instance, it inhibits VEGFR-2 kinase with an IC value of approximately 1.46 µM, indicating its potential role in angiogenesis inhibition and tumor progression control .
Summary of Biological Activities
| Activity Type | Description | IC Value |
|---|---|---|
| Antiproliferative | Inhibits cancer cell proliferation across various cell lines | Not specified |
| Kinase Inhibition | Inhibits VEGFR-2 kinase involved in angiogenesis | 1.46 µM |
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Multicomponent Reactions (MCRs) : These reactions allow for the efficient assembly of the compound from various starting materials.
- Ugi Reaction : A diversity-oriented synthesis approach that can yield multiple derivatives with varying functional groups.
These methods are essential for producing the compound and exploring its derivatives with enhanced biological activity.
Case Studies and Research Findings
Several studies have investigated the biological properties of this compound:
- Anticancer Studies : Research has shown that this compound exhibits significant cytotoxicity against human tumor cell lines such as HeLa and HCT116. The mechanism involves the inhibition of specific signaling cascades critical for tumor growth and survival .
- Enzyme Interaction Studies : this compound has been found to interact with enzymes and receptors involved in cancer pathways. This interaction is vital for elucidating its mechanism of action and potential side effects in vivo.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate | CHClNO | Contains chlorine substituent which may enhance activity |
| Ethyl 2-(pyridin-3-YL)acetate | CHNO | Lacks the pyrrole component; simpler structure |
| Nortopsentin Analogues | Various | Related structures that exhibit similar activities |
Q & A
Q. Methodological Insight :
- Key Reagents : Ethyl cyanoacetate, aldehydes (e.g., aromatic), amines.
- Conditions : Reflux in ethanol or methanol, 12–24 hours.
- Yield Optimization : Use of catalysts (e.g., piperidine) to accelerate cyclization .
How can reaction conditions be optimized to address low yields in the synthesis of pyrrolopyridine derivatives?
Advanced Question
Low yields often arise from incomplete cyclization or side reactions. Strategies include:
- Catalyst Screening : Chitosan in dioxane improves regioselectivity in heterocyclic syntheses (e.g., pyrazolo derivatives) .
- Solvent Optimization : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves purity, as seen in antiproliferative compound synthesis .
Q. Data Contradiction Analysis :
- Example : A potassium carbonate-mediated saponification achieved 70% yield , while microwave-assisted synthesis of a related compound yielded only 29% due to competing side reactions .
What spectroscopic and crystallographic methods are critical for structural elucidation of this compound?
Basic Question
- NMR : and NMR confirm the ester group (δ ~4.3 ppm for ethyl CH) and pyrrolopyridine protons (δ 7.1–8.4 ppm) .
- Mass Spectrometry : ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 204.18) .
- X-ray Crystallography : SHELXL refines crystal structures, resolving bond angles and torsional strain .
Q. Advanced Application :
- Troubleshooting : Discrepancies in NOE correlations may indicate rotameric forms; dynamic NMR or low-temperature studies resolve this .
How do researchers resolve contradictions in reported biological activity data for pyrrolopyridine derivatives?
Advanced Question
Discrepancies in bioactivity often stem from:
- Structural Analogues : Minor substitutions (e.g., methyl vs. trifluoromethyl groups) alter binding affinity. For example, a trifluoromethyl-substituted analogue showed enhanced antiproliferative activity compared to methyl derivatives .
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., kinase selectivity panels) impact results .
Q. Methodological Approach :
- Dose-Response Curves : Validate IC values across multiple replicates.
- Molecular Docking : Use SMILES/InChI descriptors (e.g., from CID 84763827) to model interactions with targets like kinases or GPCRs .
What green chemistry approaches are applicable to the synthesis of this compound?
Advanced Question
Q. Table 1: Green Synthesis Metrics
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chitosan-mediated | Chitosan | Dioxane | 85 | 98 |
| Microwave-assisted | None | Ethanol | 75 | 95 |
How is computational modeling used to predict the reactivity of this compound?
Advanced Question
- DFT Calculations : Predict electrophilic sites (e.g., carbonyl carbon at C2) for nucleophilic attacks .
- MD Simulations : Model stability in aqueous vs. lipid membranes to guide formulation studies .
Case Study :
SMILES string C1=CN=CC2=C1C(=CN2)CC#N (CID 84763827) was used to predict collision cross-sections and solubility parameters .
What analytical techniques ensure purity and stability during scale-up?
Basic Question
Q. Advanced Tip :
- LC-MS/MS : Detects trace degradation products (e.g., free carboxylic acid) at ppm levels .
How does the crystal packing of this compound influence its physicochemical properties?
Advanced Question
SHELX-refined structures reveal:
Q. Table 2: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2/c | |
| Unit Cell Dimensions | a=8.2 Å, b=10.5 Å |
What are the challenges in scaling up microwave-assisted syntheses of this compound?
Advanced Question
Q. Mitigation Strategy :
How do structural modifications at the pyrrolopyridine core affect bioactivity?
Advanced Question
- C3 Substitution : Introducing electron-withdrawing groups (e.g., -CF) enhances kinase inhibition (IC <1 µM) .
- Ester vs. Carboxylic Acid : The ethyl ester improves cell permeability, while the free acid shows higher target affinity .
Mechanistic Insight :
Docking studies show the carbonyl oxygen forms a critical hydrogen bond with ATP-binding pockets in kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
